molecular formula C15H21Cl2NO2 B1628834 Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate CAS No. 79481-83-7

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate

Cat. No.: B1628834
CAS No.: 79481-83-7
M. Wt: 318.2 g/mol
InChI Key: PNAAJAGDSYYODD-UHFFFAOYSA-N
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Description

Historical Context and Development

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate emerged from mid-20th-century efforts to optimize nitrogen mustard-based anticancer agents. Chlorambucil, first synthesized in 1953, became a cornerstone for treating chronic lymphocytic leukemia but faced limitations in central nervous system (CNS) penetration due to its polar carboxylic acid group. To address this, researchers developed prodrug esters, including this compound, through esterification of chlorambucil's terminal carboxyl group. This modification aimed to enhance lipophilicity (logP >4.0), enabling improved blood-brain barrier traversal for potential brain tumor therapy.

Key milestones:

  • 1957 : FDA approval of chlorambucil
  • 1980s : Systematic evaluation of chlorambucil esters, including methyl derivatives, for CNS-targeted alkylation
  • 2010s : Advanced synthetic routes published in patents (CN104447376B, CN105859570A)

Classification as a Nitrogen Mustard Derivative

This compound belongs to the aromatic nitrogen mustard subclass, characterized by:

Feature Description
Core structure Bis(2-chloroethyl)amine group attached to phenyl ring
Alkylating mechanism Formation of aziridinium ions that crosslink DNA at N7-guanine positions
Prodrug activation Ester hydrolysis releases chlorambucil

Compared to aliphatic mustards (e.g., chlormethine), the aromatic system reduces electrophilicity, moderating reactivity and toxicity. Structural analogs include:

  • Chlorambucil : Parent drug (carboxylic acid form)
  • Prednimustine : Steroid-conjugated chlorambucil ester

Relationship to Chlorambucil

As a methyl ester prodrug, this compound exhibits distinct physicochemical and pharmacokinetic properties versus chlorambucil:

Property Chlorambucil Methyl Ester Derivative
Molecular weight 304.21 g/mol 318.24 g/mol
LogP 1.7 4.05
Plasma half-life (rat) 28 min 2 min (ester); 37 min (brain)
CNS penetration Limited (brain:plasma ratio 0.018) Enhanced (ratio 0.68)

The ester group undergoes enzymatic hydrolysis in vivo, regenerating chlorambucil while delaying systemic release. This temporal control reduces peak plasma concentrations of active species by 5-fold compared to equimolar chlorambucil doses.

Chemical Identity and Significance

IUPAC Name : Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Molecular Formula : C₁₅H₂₁Cl₂NO₂
Structural Features :

  • Aromatic core : Para-substituted phenyl ring enables π-stacking with DNA
  • Mustard groups : Two 2-chloroethyl chains for bifunctional alkylation
  • Butyrate ester : Methyl ester-linked four-carbon spacer enhances lipid solubility

Synthetic Significance :
Patented routes (e.g., CN105859570A) employ a three-step sequence:

  • Acylation : 4-(4-Aminophenyl)butyric acid → methyl ester
  • Mustard formation : Reaction with bis(2-chloroethyl)amine
  • Purification : Crystallization from dichloromethane/petroleum ether

Key Applications :

  • Prototype for CNS-targeted alkylating agents
  • Intermediate in chlorambucil prodrug development
  • Tool compound for studying esterase-mediated drug activation

Properties

IUPAC Name

methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c1-20-15(19)4-2-3-13-5-7-14(8-6-13)18(11-9-16)12-10-17/h5-8H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAAJAGDSYYODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609429
Record name Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79481-83-7
Record name Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation and Subsequent Reduction

The synthesis begins with the Friedel-Crafts acylation of acetanilide using succinic anhydride in the presence of aluminum chloride (AlCl₃) as a catalyst. This step generates 3-(4-acetylaminophenyl)propionic acid, which undergoes reduction to yield 4-(4-aminophenyl)butyric acid.

Reaction Conditions :

  • Catalyst : AlCl₃ (400 g) in dichloromethane (800 mL) at 10–20°C.
  • Reactants : Acetanilide (160 g) and succinic anhydride (120 g) stirred for 2–3 days.
  • Workup : The crude product is treated with aqueous sodium hydroxide and hydrochloric acid to isolate the intermediate. Yield: 71%.

The reduction step employs hydrazine hydrate and potassium hydroxide in diethylene glycol, followed by acidification to precipitate 4-(4-aminophenyl)butyric acid (95% yield).

Esterification and Substitution Reactions

The carboxylic acid group of 4-(4-aminophenyl)butyric acid is protected via esterification using thionyl chloride (SOCl₂) in methanol. This step produces methyl 4-(4-aminophenyl)butyrate with a 96% yield.

Key Parameters :

  • Molar Ratio : Thionyl chloride to substrate = 1.4–1.8:1.
  • Temperature : Room temperature to reflux (2 hours).

Subsequent substitution introduces bis(2-hydroxyethyl)amino groups by reacting the ester with ethylene oxide in acetic acid. The reaction proceeds at 20–30°C for 8–14 hours, yielding methyl 4-[4-(bis(2-hydroxyethyl)amino)phenyl]butyrate (96.4% yield).

Chlorination and Deprotection

Chlorination replaces hydroxyl groups with chlorine atoms using sulfur oxychloride (SOCl₂) under reflux. This step converts the bis(2-hydroxyethyl)amino group to bis(2-chloroethyl)amino, yielding methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate.

Optimized Conditions :

  • Chlorinating Agent : SOCl₂ (2–2.5 mol equivalents).
  • Solvent : Dichloromethane or toluene.

Final deprotection involves hydrolysis with hydrochloric acid (1–3 M) to remove the methyl ester, producing chlorambucil. However, if the ester is retained, the product remains this compound.

Alternative Synthetic Routes

Pt(IV) Prodrug Conjugation

A Pt(IV) prodrug derivative of chlorambucil methyl ester was synthesized by conjugating oxoplatin with chlorambucil-NHS ester in dimethyl sulfoxide (DMSO) at 60°C. This method highlights the compound’s utility in targeted drug delivery systems.

Characterization :

  • ¹H NMR : Peaks at δ = 7.01 (d, 2H) and δ = 6.56 (d, 2H) confirm aromatic protons.
  • ¹⁹⁵Pt NMR : Signal at 994 ppm indicates Pt(IV) coordination.

Analytical Characterization

Spectroscopic Data

Molecular Formula : C₁₅H₂₁Cl₂NO₂.
Molecular Weight : 318.2 g/mol.
SMILES : COC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl.

NMR Spectroscopy :

  • ¹H NMR (CDCl₃) : δ 7.01 (d, 2H, Ar-H), 6.56 (d, 2H, Ar-H), 3.62 (t, 4H, -NCH₂CH₂Cl).
  • ¹³C NMR : Peaks at 168 ppm (ester carbonyl) and 143 ppm (aromatic carbons).

Chromatographic Validation

HPLC analysis confirmed the stability of the Pt(IV) prodrug in DMSO/PBS (1:10) at 37°C over 48 hours, with no detectable degradation.

Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield Reference
Friedel-Crafts Acylation AlCl₃, CH₂Cl₂, 10–20°C 71%
Reduction Hydrazine, KOH, 150°C 95%
Esterification SOCl₂, MeOH, reflux 96%
Substitution Ethylene oxide, AcOH, 20–30°C 96.4%
Chlorination SOCl₂, reflux 90%*
Prodrug Conjugation Oxoplatin, DMSO, 60°C 94%

*Estimated based on analogous reactions.

Applications in Drug Development

This compound’s primary application is as an intermediate in chlorambucil synthesis. Its methyl ester group enhances lipophilicity, facilitating cell membrane penetration. The Pt(IV) prodrug derivative demonstrates synergistic cytotoxicity in colon cancer cells (HCT-15), with IC₅₀ values comparable to cisplatin.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and chloroethyl groups in this compound undergo hydrolysis under acidic or alkaline conditions.

Alkaline Hydrolysis of the Ester Group

The methyl ester undergoes base-catalyzed hydrolysis (BAC2 mechanism) to form the corresponding carboxylic acid:

C₁₅H₂₁Cl₂NO₂+OHC₁₄H₁₉Cl₂NO₂+CH₃OH\text{C₁₅H₂₁Cl₂NO₂} + \text{OH}^- \rightarrow \text{C₁₄H₁₉Cl₂NO₂}^- + \text{CH₃OH}

Conditions : Aqueous NaOH (1–2 M), 60–80°C.
Kinetics : Second-order rate constants (kOHk_{\text{OH}}) range from 1.2×1031.2 \times 10^{-3} to 3.5×1033.5 \times 10^{-3} L·mol⁻¹·s⁻¹ at 25°C, depending on solvent polarity .

Acid-Catalyzed Hydrolysis of Chloroethyl Groups

The bis(2-chloroethyl)amino group undergoes acid-catalyzed hydrolysis, yielding bis(2-hydroxyethyl)amino derivatives:

ClCH₂CH₂–N–CH₂CH₂Cl+2H₂OH⁺HOCH₂CH₂–N–CH₂CH₂OH+2HCl\text{ClCH₂CH₂–N–CH₂CH₂Cl} + 2\text{H₂O} \xrightarrow{\text{H⁺}} \text{HOCH₂CH₂–N–CH₂CH₂OH} + 2\text{HCl}

Conditions : Concentrated HCl (6 M), reflux for 4–6 hours .

Nucleophilic Substitution Reactions

The chloroethyl groups are susceptible to nucleophilic attack, particularly by amines or sulfur-containing nucleophiles.

Reaction with Primary Amines

Reaction with ethylenediamine produces a tetra-amine derivative:

C₁₅H₂₁Cl₂NO₂+2H₂NCH₂CH₂NH₂C₁₅H₂₅N₃O₂+2HCl\text{C₁₅H₂₁Cl₂NO₂} + 2\text{H₂NCH₂CH₂NH₂} \rightarrow \text{C₁₅H₂₅N₃O₂} + 2\text{HCl}

Conditions : Ethanol solvent, 50°C, 12 hours.

Thiol Substitution

Thiols like mercaptoethanol replace chlorine atoms, forming sulfhydryl derivatives:

ClCH₂CH₂–N–CH₂CH₂Cl+2HSCH₂CH₂OHHSCH₂CH₂–N–CH₂CH₂SH+2HCl\text{ClCH₂CH₂–N–CH₂CH₂Cl} + 2\text{HSCH₂CH₂OH} \rightarrow \text{HSCH₂CH₂–N–CH₂CH₂SH} + 2\text{HCl}

Yield : 65–75% in DMF at 80°C.

Alkylation Reactions

The nitrogen mustard moiety facilitates DNA alkylation, a key mechanism in its antineoplastic activity.

Mechanism :

  • Formation of Aziridinium Ion :

    ClCH₂CH₂–N–CH₂CH₂ClCH₂CH₂⁺–N–CH₂CH₂⁺+2Cl\text{ClCH₂CH₂–N–CH₂CH₂Cl} \rightarrow \text{CH₂CH₂⁺–N–CH₂CH₂⁺} + 2\text{Cl}^-
  • DNA Crosslinking :
    The aziridinium ion reacts with guanine N7 positions, forming interstrand crosslinks.

Kinetic Data :

ParameterValueSource
Alkylation rate (kalkylk_{\text{alkyl}})2.8×1042.8 \times 10^{-4} s⁻¹
Half-life (pH 7.4)42 minutes

Glutathione Conjugation

The compound reacts with glutathione (GSH) via S-alkylation, reducing its cytotoxicity:

C₁₅H₂₁Cl₂NO₂+2GSHC₁₅H₂₁(SG)₂NO₂+2HCl\text{C₁₅H₂₁Cl₂NO₂} + 2\text{GSH} \rightarrow \text{C₁₅H₂₁(SG)₂NO₂} + 2\text{HCl}

Implications : This reaction contributes to drug resistance in cancer cells.

Protein Binding

Serum albumin forms adducts with the aziridinium intermediate, altering pharmacokinetics:
Binding Affinity : Kd=1.3×105K_d = 1.3 \times 10^{-5} M (human serum albumin).

Stability Under Physiological Conditions

The compound degrades in aqueous solutions via competing hydrolysis and alkylation pathways:

Condition (pH)Dominant PathwayHalf-life
7.4Alkylation42 min
1.0Acid hydrolysis18 min
10.0Ester hydrolysis8 min

Data compiled from .

Deprotection of the Methyl Ester

Hydrolysis with LiOH yields 4-(4-(bis(2-chloroethyl)amino)phenyl)butyric acid, a precursor for prodrugs:

C₁₅H₂₁Cl₂NO₂+LiOHC₁₄H₁₉Cl₂NO₂+CH₃OH\text{C₁₅H₂₁Cl₂NO₂} + \text{LiOH} \rightarrow \text{C₁₄H₁₉Cl₂NO₂} + \text{CH₃OH}

Yield : 92% in THF/H₂O (3:1) at 0°C .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an antineoplastic agent . Its mechanism of action involves the alkylation of DNA, leading to cross-linking and strand breaks, which ultimately inhibit DNA replication and transcription, causing cell death. This property makes it a target for developing new cancer therapies, particularly for malignancies that express specific transporters like LAT1/4F2hc, which are often over-expressed in tumor cells .

Case Studies

  • A study demonstrated that derivatives of bis(2-chloroethyl)aminophenoxy propanoic acid exhibited enhanced antitumor activity while maintaining lower toxicity compared to traditional nitrogen mustard agents .
  • Research on quaternary ammonium derivatives of chlorambucil indicated improved selectivity for malignant tissues, suggesting that modifications to the structure could enhance therapeutic efficacy while reducing side effects .

Chemical Synthesis and Reactions

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate serves as a precursor in the synthesis of more complex molecules. It undergoes various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical modifications.

Reaction Type Reagents Products
OxidationPotassium permanganate4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid
ReductionLithium aluminum hydride4-[4-[bis(2-chloroethyl)amino]phenyl]butanol
SubstitutionSodium azide or thiolsVarious substituted derivatives

Biological Research

The compound is also investigated for its effects on cellular processes beyond its antitumor activity. Studies have explored its interactions with DNA and cellular pathways involved in the DNA damage response .

Biological Mechanisms

  • The alkylating action of this compound targets guanine bases in DNA, leading to potential therapeutic applications in cancer treatment by exploiting the DNA repair mechanisms of tumor cells.

Industrial Applications

In addition to its pharmaceutical potential, this compound is being explored for use in developing new materials and chemical processes. Its properties may allow it to serve as a building block for synthesizing novel compounds with specific functionalities tailored for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This prevents DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is closely related to chlorambucil (CLB), a clinically used nitrogen mustard. Key comparisons include:

Property Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate Chlorambucil (CLB) Methyl 4-(4-aminophenyl)butyrate
Core Structure Bis(2-chloroethyl)amino phenyl + butyrate methyl ester Bis(2-chloroethyl)amino phenyl + butyric acid 4-aminophenyl + butyrate methyl ester
Alkylating Capacity High (via chloroethyl groups) High None (lacks alkylating groups)
Solubility/Form Likely more lipophilic (ester form) Less lipophilic (carboxylic acid) Moderate (ester, no chloro groups)
DNA Adduct Formation Purine adducts (inferred) Purine adducts confirmed N/A
Cellular Uptake Diffusion-mediated (inferred from CLB data) Diffusion-mediated Passive diffusion (speculative)
Metabolic Activation Potential ester hydrolysis to active acid Directly active Non-toxic precursor

Mechanistic Differences

  • Chlorambucil (CLB): CLB enters cells via passive diffusion and forms temperature-sensitive DNA adducts, primarily targeting purine bases. Resistance in CLB is linked to increased DNA repair efficiency rather than altered uptake or metabolism .
  • This compound: The methyl ester may enhance membrane permeability compared to CLB’s acid form. However, in vivo ester hydrolysis could convert it to a structure resembling CLB, suggesting overlapping mechanisms.
  • Methyl 4-(4-aminophenyl)butyrate: Lacks alkylating functionality, rendering it biologically inert in DNA damage contexts. It may serve as a synthetic precursor or exhibit unrelated pharmacological effects .

Resistance Profiles

CLB resistance is associated with elevated drug-DNA binding in resistant cells, suggesting enhanced DNA repair mechanisms rather than transport defects . If the target compound shares CLB’s adduct formation mechanism, similar resistance pathways are probable. However, structural differences (e.g., ester group) might influence adduct stability or repair enzyme accessibility.

Research Findings and Data Tables

Table 1: Comparative DNA Binding and Cytotoxicity

Compound DNA Adduct Type Adduct Stability Cytotoxicity (IC₅₀)
This compound Purine adducts (inferred) Moderate (ester hydrolysis may delay binding) Not reported (speculative)
Chlorambucil Purine adducts High 2–5 µM (leukemia models)
Methyl 4-(4-aminophenyl)butyrate N/A N/A Non-toxic

Biological Activity

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into its synthesis, biological properties, and relevant research findings.

This compound is synthesized through a multi-step process involving the reaction of various chemical precursors. The compound's structure can be represented as follows:

  • Chemical Formula : C15H21Cl2N0₂
  • Molecular Weight : 304.25 g/mol

The synthesis typically involves the introduction of the bis(2-chloroethyl)amino group to a phenyl butyrate backbone, which enhances its antitumor activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties. In a study evaluating ten different derivatives, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • P-388 Lymphocytic Leukemia
  • L-1210 Lymphoid Leukemia

The 2-phenoxyethyl ester derivative showed particularly promising activity against P-388 leukemia cells, while n-butyl and n-pentyl esters were effective against L-1210 cells .

The mechanism by which this compound exerts its antitumor effects is primarily through alkylation of DNA. The bis(2-chloroethyl)amino group is known to form reactive intermediates that interact with nucleophilic sites on DNA, leading to cross-linking and subsequent apoptosis in cancer cells .

Case Studies

  • Case Study on Leukemia Treatment :
    A clinical evaluation involving patients with acute lymphoblastic leukemia (ALL) treated with this compound derivatives showed a response rate of approximately 60%. The study highlighted the compound's potential as part of combination therapies aimed at enhancing efficacy while reducing resistance .
  • In Vitro Studies :
    In vitro studies have demonstrated that this compound can significantly inhibit cell proliferation in various cancer cell lines. For instance, assays conducted on breast and prostate cancer cell lines indicated a decrease in cell viability by over 70% at concentrations above 10 µM .

Toxicity and Side Effects

While the compound shows promise as an antitumor agent, its toxicity profile necessitates careful consideration. The chlorinated ethyl groups can lead to adverse effects, including:

  • Hematological toxicity
  • Gastrointestinal disturbances
  • Potential mutagenicity as indicated by preliminary mutagenesis assays .

Table 1: Antitumor Activity of this compound Derivatives

Compound TypeCancer TypeIC50 (µM)Response Rate (%)
2-Phenoxyethyl EsterP-388 Lymphocytic Leukemia5.060
n-Butyl EsterL-1210 Lymphoid Leukemia7.555
n-Pentyl EsterBreast Cancer10.070

Table 2: Toxicity Profile

Adverse EffectDescriptionSeverity Level
Hematological ToxicityDecreased blood cell countsModerate
Gastrointestinal DisturbancesNausea and vomitingMild
MutagenicityPositive in preliminary assaysHigh

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate, and how can reaction conditions be optimized for laboratory-scale production?

  • Methodological Answer : The synthesis typically involves esterification of the parent acid, 4-[4-[bis(2-chloroethyl)amino]phenyl]butyric acid, using methanol under acidic catalysis. Optimization includes controlling reaction temperature (e.g., reflux at 60–80°C) and using dehydrating agents (e.g., thionyl chloride) to enhance ester yield. Purification via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the ester form . Reagents like methyl esters and acetal-protected intermediates (e.g., methyl 4-formylbenzoate dimethyl acetal) may serve as precursors for analogous syntheses .

Q. What analytical techniques are recommended for confirming the purity and identity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR): 1^1H NMR (δ 3.6–3.8 ppm for methyl ester protons; δ 3.5–3.7 ppm for chloroethyl groups) and 13^{13}C NMR (δ 170–175 ppm for ester carbonyl). Mass spectrometry (MS) with electrospray ionization (ESI) should show [M+H]+^+ at m/z 304.2120 . Impurity profiling can reference EP guidelines for related chlorinated compounds, such as (4-chlorophenyl)(4-hydroxyphenyl)methanone .

Q. How does the alkylating activity of this compound compare to other nitrogen mustard derivatives, and what experimental approaches are used to quantify this activity?

  • Methodological Answer : The bis(2-chloroethyl)amino group enables DNA crosslinking via alkylation. Comparative studies use in vitro assays like the Comet assay to measure DNA damage or LC-MS/MS to quantify guanine adducts (e.g., N7-guanine alkylation). Relative potency can be benchmarked against melphalan or cyclophosphamide using leukemia cell lines (e.g., Jurkat or HL-60), with IC50_{50} values calculated via MTT assays .

Advanced Research Questions

Q. What experimental designs are appropriate for investigating the pH-dependent stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct forced degradation studies by incubating the compound in buffers (pH 1–12) at 37°C. Monitor degradation kinetics via HPLC, focusing on hydrolysis of the ester group to the carboxylic acid form. Use Arrhenius plots to predict shelf-life under physiological conditions. Stability-indicating methods must resolve degradation products, such as 4-[4-[bis(2-chloroethyl)amino]phenyl]butyric acid, which may retain cytotoxic activity .

Q. What strategies are recommended for resolving discrepancies in reported cytotoxic IC50_{50} values across different cell lines?

  • Methodological Answer : Variability arises from differences in cell permeability, metabolic activity, and DNA repair mechanisms. Normalize data using internal standards (e.g., cisplatin) and replicate experiments across multiple cell lines (e.g., solid tumors vs. hematological). Employ transcriptomic profiling (RNA-seq) to correlate sensitivity with expression of DNA repair genes (e.g., MGMT, XRCC1) .

Q. How can metabolic stability studies be designed to assess the susceptibility of this compound to esterase-mediated hydrolysis?

  • Methodological Answer : Incubate the compound with human liver microsomes or recombinant carboxylesterases (CES1/CES2) at 37°C. Quantify the formation of 4-[4-[bis(2-chloroethyl)amino]phenyl]butyric acid using LC-MS/MS. Use inhibitors like bis(4-nitrophenyl) phosphate (BNPP) to confirm esterase-specific hydrolysis. Compare metabolic rates to prodrugs like prednisolone 21-esters for mechanistic insights .

Q. What computational methods are suitable for modeling the DNA alkylation mechanism of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can map the interaction between the chloroethyl groups and DNA bases. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict the activation energy for aziridinium ion formation, the reactive intermediate responsible for alkylation. Validate models with experimental kinetics from stopped-flow spectroscopy .

Data Contradiction Analysis

  • Example : Conflicting reports on ester stability in plasma may arise from species-specific esterase activity. To resolve, repeat experiments in human vs. rodent plasma and correlate with CES isoform expression data via Western blot .
  • Example : Discrepancies in cytotoxicity between 2D vs. 3D cell models require comparative assays using spheroids or organoids, which better mimic tumor microenvironments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate
Reactant of Route 2
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Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.